Lanthanum--platinum (1/3)
Description
Overview of Intermetallic Compounds in Materials Science
Intermetallic compounds are a distinct class of materials formed from the chemical combination of two or more metallic elements. Unlike conventional alloys, which are solid solutions with random atomic arrangements, intermetallics possess an ordered crystal structure with specific stoichiometric ratios. This ordered arrangement arises from the strong chemical bonding between the constituent atoms, which can be a mix of metallic, ionic, and covalent in nature.
This unique structural characteristic imparts a range of desirable properties to intermetallic compounds, including high melting points, exceptional hardness, and excellent resistance to corrosion and oxidation. However, this strong bonding also often results in brittleness at room temperature, a significant challenge for their practical application. Research in this area is often focused on understanding the fundamental principles of their formation and structure-property relationships to optimize their performance for various applications.
Academic Significance of Lanthanide-Transition Metal Intermetallics
The combination of lanthanide and transition metals to form intermetallic compounds is of particular academic interest due to the unique electronic configurations of these elements. Lanthanides, with their partially filled 4f electron shells, are known for their fascinating magnetic and optical properties. wikipedia.org Transition metals, with their variable oxidation states and d-orbital electrons, contribute to catalytic activity and strong metallic bonding. acs.org
The interaction between the localized 4f electrons of the lanthanides and the itinerant d-electrons of the transition metals can lead to a variety of complex physical phenomena. These include heavy fermion behavior, complex magnetic ordering, and superconductivity. The study of these materials provides a rich playground for condensed matter physicists and materials scientists to test and develop theories of solid-state physics.
Specific Research Focus on Lanthanum-Platinum Systems (La-Pt) and the LaPt₃ Stoichiometry
The Lanthanum-Platinum (La-Pt) binary system is a subject of research for its potential to form a variety of intermetallic compounds with interesting properties. Lanthanum is a prototypical lanthanide element, often used as a non-magnetic reference in studies of magnetism in other rare-earth compounds. wikipedia.org Platinum is a noble transition metal known for its catalytic prowess and stability in harsh environments.
Within the La-Pt system, several intermetallic phases with different stoichiometries have been identified, such as LaPt₅. materialsproject.org The specific stoichiometry of LaPt₃ suggests a compound with a high concentration of the transition metal. While detailed experimental data on the LaPt₃ phase is not as abundant in publicly accessible literature as for other intermetallic compounds, its study is crucial for a complete understanding of the La-Pt phase diagram and the systematic evolution of properties across different compositions. Research into compounds like LaPt₃ is often driven by the search for new materials with tailored electronic, magnetic, or catalytic properties. The investigation of the crystal structure, stability, and physical properties of LaPt₃ would provide valuable data points for building comprehensive models of lanthanide-transition metal interactions.
Properties of Constituent Elements
To understand the potential properties of the LaPt₃ compound, it is useful to consider the properties of its constituent elements, Lanthanum and Platinum.
| Property | Lanthanum (La) | Platinum (Pt) |
| Atomic Number | 57 | 78 |
| Atomic Weight | 138.91 u | 195.08 u |
| Crystal Structure | Double Hexagonal Close-Packed (DHCP) | Face-Centered Cubic (FCC) |
| Melting Point | 920 °C | 1768 °C |
| Boiling Point | 3464 °C | 3825 °C |
| Density | 6.15 g/cm³ | 21.45 g/cm³ |
| Common Oxidation States | +3 | +2, +4 |
Structure
2D Structure
Properties
CAS No. |
12136-52-6 |
|---|---|
Molecular Formula |
LaPt3 |
Molecular Weight |
724.2 g/mol |
IUPAC Name |
lanthanum;platinum |
InChI |
InChI=1S/La.3Pt |
InChI Key |
KJGIFUYSPIXUAD-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Superconducting Phenomena in Lanthanum Platinum Pnictides Specifically Lapt₃p
Unconventional Superconductivity in LaPt₃P
LaPt₃P is classified as a weakly correlated metal that exhibits key characteristics of a chiral superconductor. ethz.chresearchgate.netpsi.ch Chiral superconductors are novel topological materials where Cooper pairs possess finite angular momentum, circulating around a distinct chiral axis. ethz.chresearchgate.netsemanticscholar.org This intrinsic property leads to the spontaneous breaking of time-reversal symmetry. ethz.chresearchgate.netsemanticscholar.org While such characteristics are more commonly associated with triplet pairing, as seen in superfluid He-3, LaPt₃P provides a rare example of chiral singlet superconductivity. ethz.chpsi.chnih.gov
Through a combination of muon spin relaxation measurements, symmetry analysis, and first-principles band structure calculations, the superconducting ground state of LaPt₃P has been unambiguously identified as a chiral d-wave singlet. ethz.chresearchgate.netpsi.chsemanticscholar.org This is a significant finding, as chiral singlet superconductors are considered more topologically robust compared to their triplet counterparts, whose gapless boundary modes have weaker protection against perturbations that preserve symmetry. ethz.chpsi.chnih.govarxiv.org The determination of this specific ground state is crucial for understanding the full scope of its topological properties. psi.charxiv.org
A defining feature of the superconducting state in LaPt₃P is the spontaneous breaking of time-reversal symmetry (TRS). ethz.charxiv.org In conventional superconductors, magnetic fields are expelled through the Meissner effect. arxiv.org However, in certain unconventional superconductors, a spontaneous magnetic field can appear within the material below its critical temperature, which is a direct indicator of broken TRS. ethz.chwarwick.ac.uk Muon spin relaxation (μSR) experiments on LaPt₃P have detected the presence of these spontaneous internal magnetic fields, providing definitive evidence for a TRS-breaking superconducting state. ethz.chresearchgate.netpsi.chnih.govarxiv.org This phenomenon arises from the finite angular momentum of the Cooper pairs, which generates circulating loop currents. kent.ac.ukstackexchange.com
| Experimental Evidence for Broken Time-Reversal Symmetry in LaPt₃P |
| Technique |
| Observation |
| Interpretation |
| Conclusion |
The structure of the superconducting gap in LaPt₃P has been investigated through measurements of its superfluid density. ethz.chresearchgate.net The temperature dependence of the superfluid density in LaPt₃P shows a linear behavior at low temperatures, which is a hallmark of the presence of nodes in the superconducting order parameter. ethz.chpsi.chnih.govarxiv.org Specifically, this linear increase below one-third of the critical temperature is inconsistent with fully gapped models (s-wave) or models with only point nodes (p-wave), which would show a saturation at low temperatures. researchgate.net The experimental data is excellently fitted by a chiral d-wave model, which features two point nodes at the poles and, crucially, a line node at the equator of the Fermi surface. researchgate.netresearchgate.netresearchgate.net The presence of these line nodes is a defining characteristic of the unconventional nature of superconductivity in this material. ethz.chlsu.edu
| Superconducting Gap Structure in LaPt₃P |
| Property |
| Low-Temperature Behavior |
| Nodal Structure |
| Confirmed Model |
Topological Aspects of Superconductivity in LaPt₃P
The establishment of a chiral d-wave singlet ground state with broken time-reversal symmetry places LaPt₃P in the category of topological superconductors. ethz.charxiv.org These materials are characterized by a nontrivial bulk topology which gives rise to protected metallic states on their surfaces or boundaries. techeblog.comscitechdaily.comarxiv.orgeedesignit.com
A significant consequence of the topological nature of chiral superconductors is their ability to host zero-energy Majorana bound states at their boundaries and in the cores of vortices. arxiv.orgresearchgate.net These quasiparticles are their own antiparticles. nih.gov In the case of LaPt₃P, the chiral d-wave state is predicted to support topologically protected Majorana Fermi-arcs and a Majorana flat band. ethz.ch The existence of bulk Majorana fermions near spin-selective point nodes is a feature of the nonunitary nature of chiral pairing in superconductors with spin-orbit coupling. nih.govnih.gov These Majorana nodes in the bulk are topologically nontrivial and dictate the presence of Majorana bound states on the surface, which form arcs in the momentum space. nih.govnih.gov
The discovery of topological superconductivity in LaPt₃P has significant potential for the field of quantum computing. techeblog.comscitechdaily.comsciencedaily.com Quantum bits, or qubits, the fundamental units of quantum computers, are notoriously fragile and susceptible to losing their quantum properties due to environmental disturbances like electromagnetic fields and heat. scitechdaily.comeedesignit.com A promising solution to this problem is the development of more robust qubits using topological superconductors. scitechdaily.comarxiv.org The Majorana bound states hosted by these materials are predicted to be fault-tolerant. arxiv.org Therefore, a rare topological superconductor like LaPt₃P is of immense interest to tech companies aiming to build industrial-scale quantum computers. techeblog.comscitechdaily.comsciencedaily.com
LaPt₃P is a member of the platinum pnictide family APt₃P (where A = Ca, Sr, La) which crystallizes in a centrosymmetric primitive tetragonal structure ethz.chnih.gov. Unlike its isostructural counterparts, LaPt₃P exhibits unconventional superconductivity with a significantly lower critical temperature (Tc) of approximately 1.1 K. ethz.chnih.gov Several experimental observations point to its unconventional nature, including a very low Tc, unsaturated resistivity up to room temperature, and a weak specific heat jump at its transition temperature. ethz.chnih.gov
Detailed investigations using muon spin relaxation (μSR) measurements have provided profound insights into the superconducting state of LaPt₃P. These studies reveal two key characteristics of a chiral superconductor: the spontaneous appearance of magnetic fields within the superconducting state, which indicates broken time-reversal symmetry (TRS), and a linear behavior of the superfluid density at low temperatures, suggesting the presence of line nodes in the superconducting gap. ethz.chresearchgate.netsemanticscholar.orgpsi.chnih.gov This combination of nodal behavior and TRS-breaking is a rare phenomenon, as superconductors can typically gain more condensation energy by eliminating nodes in the gap. ethz.chnih.gov
Through symmetry analysis, first-principles band structure calculations, and mean-field theory, the superconducting ground state of LaPt₃P has been unambiguously identified as a chiral d-wave singlet. ethz.chresearchgate.netsemanticscholar.orgpsi.chnih.gov This is in contrast to many other chiral superconductors which typically exhibit triplet pairing. ethz.chresearchgate.netsemanticscholar.orgpsi.chnih.gov The internal fields observed below Tc show a diamagnetic shift, confirming bulk superconductivity, and the temperature dependence of these fields is indicative of a singlet superconducting ground state. nih.gov
| Property | Value | Significance |
|---|---|---|
| Critical Temperature (Tc) | ~1.1 K | Significantly lower than isostructural counterparts. ethz.chnih.gov |
| Superconducting State | Chiral d-wave singlet | A rare form of unconventional superconductivity. ethz.chresearchgate.netsemanticscholar.orgpsi.chnih.gov |
| Symmetry Breaking | Time-Reversal Symmetry (TRS) is broken | Indicated by spontaneous internal magnetic fields. ethz.chresearchgate.netpsi.ch |
| Superconducting Gap | Contains line nodes | Inferred from the linear temperature dependence of superfluid density. ethz.chresearchgate.netpsi.ch |
| Electron-Phonon Coupling (λEP) | 0.57 | Considered weak coupling, explaining the low Tc. arxiv.org |
Comparative Studies with Isostructural Platinum Pnictide Superconductors (e.g., SrPt₃P, CaPt₃P)
The isostructural compounds SrPt₃P and CaPt₃P provide a stark contrast to LaPt₃P. They exhibit significantly higher superconducting critical temperatures of 8.4 K and 6.6 K, respectively. ethz.chnih.govarxiv.org Unlike the unconventional nature of LaPt₃P, both SrPt₃P and CaPt₃P are considered conventional Bardeen-Cooper-Schrieffer (BCS) superconductors. ethz.chnih.govresearchgate.net
The primary differences arise from their electronic structures and the strength of their electron-phonon coupling. LaPt₃P has one more valence electron than SrPt₃P and CaPt₃P, which drastically alters the topology and orbital character of its Fermi surface. arxiv.org Theoretical analysis indicates that the electron-phonon coupling in LaPt₃P is the weakest in the family, which accounts for its much lower Tc. ethz.chnih.gov In contrast, SrPt₃P is a strong-coupling superconductor, a characteristic attributed to the interaction of charge carriers with low-lying phonons. arxiv.orgresearchgate.net The electron-phonon coupling constants (λEP) highlight this difference, with values of 1.33 for SrPt₃P, 0.86 for CaPt₃P, and 0.57 for LaPt₃P. arxiv.org
While early studies on polycrystalline samples of SrPt₃P suggested it could be a two-band superconductor, this has been debated. arxiv.orgresearchgate.net More recent measurements on single crystals of SrPt₃P suggest the possibility of an unconventional order parameter with point nodes, which contrasts with the fully gapped behavior expected of a conventional s-wave superconductor. arxiv.org Nevertheless, the fundamental distinction remains: SrPt₃P and CaPt₃P are categorized as strong-to-intermediate coupling conventional superconductors, whereas LaPt₃P is a unique, weakly correlated metal with a chiral d-wave superconducting state. ethz.chnih.govarxiv.org
| Compound | Critical Temperature (Tc) | Superconducting Nature | Electron-Phonon Coupling (λEP) |
|---|---|---|---|
| LaPt₃P | 1.1 K nih.gov | Unconventional (Chiral d-wave) ethz.ch | 0.57 (Weak) arxiv.org |
| SrPt₃P | 8.4 K nih.govarxiv.org | Conventional (BCS-type, strong coupling) nih.govarxiv.orgresearchgate.net | 1.33 (Strong) arxiv.orgresearchgate.net |
| CaPt₃P | 6.6 K nih.govarxiv.org | Conventional (BCS-type) nih.gov | 0.86 (Intermediate) arxiv.org |
Superconductivity in Lanthanum-Platinum-Hydride Systems (e.g., LaPtH₆)
The exploration of lanthanum-based hydrides under pressure has led to the discovery of materials with exceptionally high superconducting transition temperatures. mdpi.comoup.comnationalmaglab.orgarxiv.org In this context, the ternary lanthanum-platinum-hydride system presents a new avenue for research. Theoretical predictions based on evolutionary crystal structure searches have identified a unique and stable compound, LaPtH₆. arxiv.org
This compound is predicted to be a superconductor with a critical temperature of 18.67 K at ambient pressure. arxiv.org Its crystal structure is notable, featuring equilateral triangular H₃ units that form a nearly two-dimensional kagome lattice situated between layers of Lanthanum and Platinum. arxiv.org This structure is calculated to be dynamically stable from ambient pressure up to at least 200 GPa. arxiv.org
A significant finding is that the superconducting critical temperature of LaPtH₆ is predicted to increase with pressure. Calculations show Tc rising from 13.51 K at ambient pressure to 40.63 K at 200 GPa. arxiv.org This behavior suggests that pressure enhances the electron-phonon coupling within the material. The superconductivity in such hydrogen-rich compounds is generally understood to be mediated by the interaction between the high-frequency vibrations of hydrogen atoms and the electrons. mdpi.com The predicted properties of LaPtH₆ make it a compelling candidate for further experimental investigation into novel superconductors. arxiv.org
| Pressure (P) | Critical Temperature (Tc) | Electron-Phonon Coupling (λ) | Logarithmic-Averaged Phonon Frequency (ωlog) |
|---|---|---|---|
| 0 GPa | 13.51 K | 0.66 | 813.06 K |
| 20 GPa | 18.67 K | 0.70 | 988.63 K |
| 50 GPa | 24.34 K | 0.74 | 1176.71 K |
| 100 GPa | 31.78 K | 0.80 | 1389.97 K |
| 200 GPa | 40.63 K | 0.88 | 1604.49 K |
Data sourced from theoretical calculations. arxiv.org
Magnetic Properties and Their Interplay in Lanthanum Platinum Systems
Intrinsic Magnetic Behavior of La-Pt Intermetallics
The intrinsic magnetic behavior of the specific chemical compound Lanthanum--platinum (1/3), with the formula LaPt₃, is characterized by its lack of strong magnetic ordering. Lanthanum (La), in its typical +3 oxidation state, possesses a [Xe]4f⁰ electronic configuration. This absence of 4f electrons means that there are no localized magnetic moments arising from the lanthanum ions, which are the primary source of magnetism in many lanthanide compounds. Consequently, LaPt₃ does not exhibit the ferromagnetic or antiferromagnetic behavior commonly observed in other rare-earth platinum intermetallics that contain elements with unpaired 4f electrons.
The magnetic susceptibility of LaPt₃ is expected to be weakly paramagnetic. This paramagnetism, often referred to as Pauli paramagnetism, arises from the collective behavior of the conduction electrons in the metallic lattice. In the presence of an external magnetic field, the spins of the conduction electrons can align with the field, leading to a small positive magnetic susceptibility. However, this effect is generally temperature-independent and significantly weaker than the temperature-dependent paramagnetism originating from localized moments.
While direct experimental data on the magnetic susceptibility of the pure LaPt₃ intermetallic is not extensively reported in the literature, its non-magnetic nature is often presumed in studies focusing on the superconducting properties of related compounds. For instance, the focus of research has heavily shifted towards compounds like LaPt₃P, which has been identified as a topological superconductor.
Coexistence and Interaction of Magnetism with Superconductivity
The interplay between magnetism and superconductivity is a central and fascinating theme in condensed matter physics, particularly in the realm of lanthanide-containing compounds. These two phenomena are often considered antagonistic. Superconductivity typically arises from the formation of Cooper pairs, where two electrons with opposite spins are bound together by lattice vibrations (phonons). The presence of localized magnetic moments, which create strong local magnetic fields, can easily break these delicate Cooper pairs, thereby destroying the superconducting state.
However, in a variety of lanthanide compounds, a more complex and intriguing relationship unfolds, where magnetism and superconductivity can coexist and even interact in non-trivial ways. This is particularly evident in certain lanthanide-platinum systems and their derivatives.
One of the key areas of investigation is in so-called "magnetic superconductors," where the material exhibits both magnetic order and superconductivity, albeit often in different temperature ranges. In some cases, a material may first enter a magnetically ordered state (e.g., antiferromagnetic) at a specific Néel temperature (Tₙ) and then, upon further cooling, become superconducting at a lower critical temperature (Tₑ).
A prominent example that highlights the intricate relationship between these phenomena in a related system is the discovery of topological superconductivity in LaPt₃P. While LaPt₃ itself is not a prominent magnetic material, the introduction of phosphorus alters the electronic structure, leading to unconventional superconducting properties. Topological superconductors are of immense interest for their potential applications in fault-tolerant quantum computing.
The general context for lanthanide compounds shows that the competition between the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which governs the long-range magnetic ordering of the lanthanide moments, and the electron-phonon coupling responsible for conventional superconductivity, dictates the ground state of the material. The outcome of this competition can be finely tuned by factors such as chemical composition, pressure, and crystal structure.
Influence of Lanthanide Contraction on Magnetic Properties in LnPt₃ Series
The lanthanide contraction describes the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. This phenomenon is a direct consequence of the poor shielding of the nuclear charge by the 4f electrons. As the 4f subshell is filled across the series, the effective nuclear charge experienced by the outer electrons increases, pulling them closer to the nucleus.
The primary ways in which the lanthanide contraction impacts magnetism in the LnPt₃ series are:
Modification of the Crystal Electric Field (CEF): The arrangement and proximity of the surrounding platinum atoms create a crystal electric field that lifts the degeneracy of the 4f electron energy levels of the lanthanide ion. The strength and symmetry of this CEF are highly sensitive to the interatomic distances. As the lanthanide ion size decreases across the series, the Pt ligands will be positioned differently relative to the Ln ion, altering the CEF splitting. This, in turn, directly affects the magnetic anisotropy (the preferential direction of the magnetic moments) and the temperature dependence of the magnetic susceptibility.
Strength of the Exchange Interactions: The magnetic ordering in lanthanide compounds is primarily governed by the indirect exchange interaction (RKKY interaction) mediated by the conduction electrons. The strength of this interaction is a function of the distance between the magnetic lanthanide ions. The lanthanide contraction leads to a systematic decrease in the Ln-Ln interatomic distances within the crystal lattice. This can significantly alter the strength and even the sign (from ferromagnetic to antiferromagnetic) of the exchange coupling, leading to different magnetic ordering temperatures (Curie temperature, T₋, for ferromagnets or Néel temperature, Tₙ, for antiferromagnets) and different types of magnetic structures across the LnPt₃ series.
Studies on other lanthanide intermetallic series, such as the RPb₃ (R = Rare Earth) compounds, have shown a clear dependence of the magnetic ordering temperature on the specific lanthanide element, which is a direct manifestation of the interplay between the lanthanide contraction and the electronic and magnetic interactions. It is reasonable to expect a similar systematic variation in the magnetic behavior of the LnPt₃ series.
Theoretical and Computational Modeling of Lanthanum Platinum Intermetallics
Ab Initio Molecular Dynamics and Density Functional Theory (DFT) Simulations
Ab initio (from first principles) molecular dynamics and Density Functional Theory (DFT) are cornerstone computational methods in materials science. arxiv.org Ab initio molecular dynamics (AIMD) computes the forces acting on atoms directly from electronic structure calculations at each step of a simulation, allowing the study of the dynamic evolution of a system without pre-existing empirical models. arxiv.orgq-chem.comreadthedocs.io DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tuwien.ac.atyoutube.com It simplifies the many-electron problem by focusing on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. youtube.comyoutube.com This makes it computationally feasible to calculate the properties of molecules and materials with high accuracy. youtube.com
The structural stability and atomic dynamics of LaPt3 can be thoroughly investigated using DFT and AIMD. DFT calculations are employed to determine the ground-state energy of various crystallographic configurations. The structure with the lowest energy is predicted to be the most stable. These static calculations can also reveal whether a structure is dynamically stable by analyzing its phonon modes; the presence of imaginary frequencies indicates a structural instability.
AIMD simulations provide a dynamic picture of the material's stability. aps.org By simulating the motion of lanthanum and platinum atoms over time at different temperatures, researchers can observe phase transitions, predict melting points, and study the diffusion of atoms within the crystal lattice. arxiv.orgq-chem.com These simulations are crucial for understanding how the LaPt3 structure behaves under realistic temperature and pressure conditions.
DFT is the primary tool for calculating the electronic and vibrational properties of LaPt3. The electronic band structure and the density of states (DOS) are key outputs that characterize the material's electronic nature. youtube.com These calculations can determine whether LaPt3 is a metal, a semiconductor, or an insulator and provide details about the specific orbitals (La-5d, Pt-5d) that contribute to its electronic properties near the Fermi level.
Vibrational properties are studied by calculating the phonon dispersion curves. mdpi.com These curves describe the collective vibrations of the atoms in the crystal lattice. The analysis of these phonons is essential for understanding thermal conductivity, heat capacity, and electron-phonon coupling, which is a critical factor in conventional superconductivity. researchgate.netresearchgate.net
Table 1: Properties of LaPt3 Investigated by DFT and AIMD
| Property Category | Specific Property | Computational Method | Significance |
|---|---|---|---|
| Structural | Crystal Structure, Lattice Parameters | DFT | Predicts the most stable atomic arrangement. |
| Phase Stability, Cohesive Energy | DFT | Determines thermodynamic stability relative to other phases or elements. | |
| Atomic Dynamics, Diffusion | AIMD | Models atomic motion, crucial for understanding high-temperature behavior. | |
| Electronic | Band Structure, Density of States (DOS) | DFT | Characterizes metallic/insulating nature and bonding. |
| Fermi Surface | DFT | Describes the states available for electronic conduction. | |
| Vibrational | Phonon Dispersion, Phonon DOS | DFT | Reveals dynamic stability and is used to calculate thermodynamic properties. |
Mean-Field Theory Approaches for Superconducting Phenomena
Mean-field theory is a powerful theoretical framework for studying complex many-body phenomena like superconductivity. scipost.orgaps.org It simplifies the problem by replacing the interactions of a single particle with all other particles with an average or effective interaction, known as a "mean field". nih.gov While this is an approximation, it often provides crucial insights into the collective behavior of the system. aps.org
In the context of LaPt3 and related compounds, mean-field theory is used to model the formation of Cooper pairs, which is the foundation of superconductivity. For the related compound LaPt3P, a combination of symmetry analysis, DFT calculations, and mean-field theory was used to establish a chiral d-wave singlet as the superconducting ground state. arxiv.org This approach allows theorists to construct a model Hamiltonian for the superconducting state and solve it to predict key properties such as the superconducting gap, critical temperature, and the symmetry of the order parameter. This theoretical framework is essential for classifying the nature of superconductivity in a material, distinguishing between conventional (s-wave) and unconventional (d-wave, p-wave) pairing mechanisms. arxiv.org
Thermodynamic Analysis of Phase Formation (e.g., evolutionary construction scheme of formation-enthalpy convex hull)
Computational thermodynamics is used to predict which phases of a material are stable and under which conditions. For the lanthanum-platinum binary system, this involves calculating the formation enthalpy for a wide range of possible stoichiometries (LaPt, LaPt2, LaPt3, LaPt5, etc.). The formation enthalpy is the energy released or absorbed when a compound is formed from its constituent elements.
A key tool in this analysis is the formation-enthalpy convex hull. This is a plot of the formation enthalpy versus the composition. According to thermodynamic principles, only the compounds whose formation enthalpies lie on the lower convex edge of this plot are thermodynamically stable at 0 K. Any compound whose enthalpy lies above the hull is metastable or unstable and will, in principle, decompose into a mixture of the stable phases on the hull. Evolutionary algorithms combined with DFT calculations are powerful methods for systematically searching for the lowest-energy crystal structures at each stoichiometry to construct this convex hull, providing a predictive map of the stable La-Pt intermetallic phases. researchgate.net
Micro-Kinetic Modeling of Catalytic Reaction Pathways
While LaPt3 is not primarily known as a catalyst, theoretical modeling can predict its potential catalytic activity for various chemical reactions. Micro-kinetic modeling is a computational technique that simulates the kinetics of a complex chemical reaction by considering a network of individual, elementary reaction steps. wisc.edupsu.edu These steps include the adsorption of reactants onto the catalyst surface, surface diffusion, chemical bond breaking and formation, and the desorption of products. numberanalytics.com
Predictive Modeling of Phase Transitions and Stability under Extreme Conditions
First-principles calculations are instrumental in predicting how materials like LaPt3 will behave under extreme conditions of high pressure and high temperature. researchgate.netnih.gov Such conditions are relevant to geoscience and the synthesis of novel materials with unique properties. researchgate.net
Structure prediction methods, often based on evolutionary algorithms or particle swarm optimization, are coupled with DFT to explore the structural landscape of LaPt3 as a function of pressure. nih.gov These methods can uncover novel high-pressure phases that may possess different electronic or mechanical properties from the ambient-pressure structure. For example, applying pressure can alter the bond lengths and coordination numbers, potentially inducing a transition from a metallic to an insulating state or modifying superconducting properties. mdpi.com Similarly, high-temperature AIMD simulations can be used to model the material's response to intense heat, predicting structural phase transitions or the melting point. nih.gov These predictive models are vital for understanding the fundamental physics of intermetallics and guiding high-pressure synthesis experiments. aps.org
Phase Stability and Phase Transformations in the Lanthanum Platinum System
Binary and Ternary Phase Diagrams Involving Lanthanum and Platinum
Phase diagrams are essential tools for mapping the equilibrium states of a material system as a function of variables like temperature, pressure, and composition. libretexts.orgderingerney.com
A comprehensive list of identified intermetallic compounds in the La-Pt system and their crystal structures is provided in the table below.
Table 1: Known Intermetallic Compounds in the La-Pt Binary System
| Compound Formula | Crystal Structure Type |
|---|---|
| LaPt₅ | CaCu₅ |
| LaPt₂ | MgCu₂ |
| LaPt | CrB |
| La₃Pt₂ | - |
Data sourced from various crystallographic studies.
The introduction of hydrogen into the La-Pt system creates ternary compounds with potentially novel properties. While specific experimental data on the La-Pt-H ternary phase diagram is limited in the provided search results, the study of similar systems, such as La-Sr-H and La-Be-H, reveals the formation of stable and metastable ternary hydrides under pressure. researchgate.netresearchgate.net These investigations often employ first-principles calculations to predict the stability and crystal structures of these complex hydrides. researchgate.net For example, in the La-Sr-H system at 200 GPa, several stable ternary hydrides like LaSrH, LaSrH₄, LaSrH₁₂, and LaSr₃H₂₄ have been predicted. researchgate.net The study of the La-H binary system itself shows the formation of various lanthanum hydrides, and the phase diagram can be influenced by temperature and pressure. osti.gov
Pressure-Induced Phase Transitions (e.g., in related Lanthanum compounds)
High pressure can significantly alter the crystal structure and properties of materials. Lanthanum and its compounds exhibit a variety of pressure-induced phase transitions. For instance, elemental lanthanum undergoes a transition from a face-centered cubic (fcc) phase to a body-centered tetragonal (bct) phase at approximately 180 GPa. nih.gov Other studies on lanthanum have also detailed transitions from double-hexagonal close-packed (dhcp) to fcc, then to a distorted-fcc, and back to fcc at various pressures. arxiv.org
In related lanthanum compounds, such as lanthanide monoantimonides (LnSb), pressure induces phase transitions from a NaCl-type structure to a tetragonal or CsCl-type structure. aps.org Similarly, lanthanum mononitride (LaN) undergoes phase transitions from an Fm-3m structure to P6₃mc and then to Pbcm at pressures of 19.8 GPa and 23.3 GPa, respectively. iphy.ac.cn A universal phenomenon observed in several binary lanthanum intermetallic compounds is their decomposition into elemental solids at very high pressures. aps.org This is attributed to the smaller volume of the elemental mixture compared to the compound under extreme pressure, making decomposition energetically favorable. aps.org
Table 2: Pressure-Induced Phase Transitions in Lanthanum and Related Compounds
| Compound | Initial Phase (Structure) | High-Pressure Phase (Structure) | Transition Pressure (GPa) |
|---|---|---|---|
| Lanthanum (La) | fcc (Fm-3m) | bct (I4/mmm) | ~180 |
| Lanthanum (La) | dhcp | fcc | ~2.2-2.5 |
| Lanthanum (La) | fcc | dfcc | ~2.5-5.4 |
| Lanthanum (La) | dfcc | fcc | ~60-90 |
| Lanthanum Mononitride (LaN) | Fm-3m | P6₃mc | 19.8 |
| Lanthanum Mononitride (LaN) | P6₃mc | Pbcm | 23.3 |
Thermal Stability and Annealing Effects on Phase Formation and Transformation
Thermal stability and post-synthesis heat treatments like annealing are critical for achieving desired phases and properties in metallic alloys. researchgate.netmdpi.com Annealing is a common step in the preparation of lanthanum-platinum alloys to ensure homogeneity and the formation of stable crystalline phases. matthey.com For example, forming gas annealing is a process used to improve the performance of devices based on related materials like platinum diselenide (PtSe₂). researchgate.net
The thermal properties of platinum alloys, such as their low thermal conductivity, are important considerations during manufacturing processes like investment casting and 3D printing. matec-conferences.org The addition of certain elements can significantly affect the melting range of platinum alloys; for instance, silicon can form a low-melting eutectic with platinum. matec-conferences.org Studies on silver-lanthanum alloys have shown that the addition of lanthanum can lead to a fine, homogenous structure after processes like extrusion and that these alloys exhibit temperature stability. researchgate.net While specific annealing protocols and their detailed effects on La-Pt phases are not extensively covered in the provided results, the general principles of annealing suggest its importance in controlling the microstructure and, consequently, the mechanical and physical properties of these intermetallic compounds. mdpi.com The process can help in reducing internal stresses and increasing crystallinity. mdpi.com
Emerging Applications and Future Research Directions of Lanthanum Platinum Compounds
Potential in Quantum Computing Technologies (derived from topological superconductivity in LaPt₃P)
The identification of LaPt₃P as a topological superconductor was achieved through a combination of muon spin relaxation (μSR) experiments and extensive theoretical analysis. mdpi.comnumberanalytics.com These experiments, conducted at facilities like the ISIS Pulsed Neutron & Muon Source and the Paul Scherner Institute, revealed spontaneous magnetic fields within the superconducting state of LaPt₃P, a key signature of broken time-reversal symmetry, which is a hallmark of chiral superconductivity. numberanalytics.comtimeshighereducation.com Further investigations into its superfluid density pointed towards a chiral d-wave singlet superconducting ground state, a rare and sought-after state of matter. timeshighereducation.comlbl.govnih.gov
Table 1: Superconducting Properties of APt₃P Compounds
| Compound | Superconducting Transition Temperature (Tc) | Nature of Superconductivity |
|---|---|---|
| LaPt₃P | 1.1 K | Unconventional (Chiral d-wave singlet) |
| SrPt₃P | 8.4 K | Conventional (BCS) |
Advancements in Fuel Cell and Electrocatalysis Technologies
The synthesis process involves the creation of lanthanum-based nanorods which are then impregnated with platinum at high temperatures (900°C) to facilitate the formation of a stable alloy. nih.govmdpi.com The resulting Pt₅La intermetallic compound has shown exceptional performance as an ORR catalyst. mdpi.com The improved catalytic activity is attributed to the modification of the electronic structure of platinum by lanthanum, which optimizes the binding energy of oxygen intermediates, thereby accelerating the ORR kinetics. numberanalytics.com
Table 2: Performance of Pt-La Alloy Electrocatalyst
| Catalyst | Application | Key Finding |
|---|---|---|
| Platinum-Lanthanum Alloy Nanoparticles | Polymer Electrolyte Membrane Fuel Cells (PEMFCs) | Superior stability and activity after 30,000 cycles. |
Broader Applications in Advanced Materials Science
Beyond their specific applications in quantum computing and fuel cells, Lanthanum-Platinum compounds are part of a broader class of intermetallic materials that exhibit a wide range of interesting and potentially useful properties. lbl.gov Intermetallic compounds are characterized by their ordered crystal structures, which can lead to exceptional mechanical, thermal, electrical, and magnetic properties that differ significantly from their constituent metals. lbl.gov
Ternary compounds involving lanthanum and platinum, such as the RPt₃B (R=La, Pr, Nd) series with the tetragonal CePt₃B structure type, further expand the landscape of these advanced materials. nih.gov The investigation of such ternary systems can lead to the discovery of new materials with specific functionalities, including novel magnetic or electronic behaviors. nih.gov The exploration of complex ternary systems like Pt/Sn/Nd has revealed a wealth of new compounds, many of which are structurally derived from binary Sn/Nd intermetallics through the insertion of platinum. quora.com This highlights the potential for creating a vast array of new materials with intricate crystal structures and, consequently, novel properties.
The inherent properties of intermetallic compounds, such as high melting points and hardness, make them candidates for high-temperature structural applications and wear-resistant coatings. lbl.gov While the brittleness of many intermetallics can be a challenge, alloying strategies can be employed to improve their mechanical properties. appliedmaterials.com Furthermore, the chemical stability of La-Pt compounds, as demonstrated in fuel cell applications, suggests their potential use as corrosion-resistant materials in harsh environments. lbl.gov The diverse electronic and crystal structures of intermetallic compounds also make them promising candidates for various catalytic applications beyond electrocatalysis. gatech.edu
Unresolved Questions and Future Research Trajectories
Despite the significant progress in understanding and utilizing Lanthanum-Platinum compounds, several key questions remain unanswered, paving the way for exciting future research.
In the realm of quantum computing , a primary unresolved question is the practical implementation of topological qubits based on LaPt₃P. While the material's properties are promising, the fabrication and manipulation of Majorana zero modes in a scalable manner present significant engineering challenges. Future research will need to focus on developing techniques to grow high-quality single crystals and thin films of LaPt₃P and to devise methods for creating and controlling qubits based on these materials. Furthermore, a deeper theoretical understanding of the interplay between its crystal structure, electronic properties, and the nature of its topological superconducting state is needed to guide these experimental efforts.
Regarding fuel cells and electrocatalysis , a key question is whether the exceptional stability and activity of Pt-La alloys can be further enhanced and translated to commercially viable fuel cell systems. Future research should explore a wider range of Pt-lanthanide and Pt-rare earth alloys to identify catalysts with even better performance. nih.gov Understanding the precise mechanisms of catalyst degradation and the role of lanthanum in mitigating these processes at an atomic level will be crucial for designing next-generation, ultra-durable electrocatalysts. Scalable and cost-effective synthesis methods for these advanced catalysts also need to be developed to facilitate their widespread adoption.
In advanced materials science , a major unanswered question is the full extent of the properties and potential applications of the vast family of La-Pt and related ternary compounds. Future research trajectories should involve systematic exploration of the phase diagrams of La-Pt with other elements to discover new intermetallic compounds. quora.com Characterizing the magnetic, electronic, and mechanical properties of these new materials will be essential. Investigating the potential of these compounds in areas such as high-temperature alloys, magnetic refrigeration, and as catalysts for other chemical reactions are promising avenues for future studies.
Interdisciplinary Research Synergies and Collaborative Opportunities
The continued advancement in the field of Lanthanum-Platinum compounds will heavily rely on interdisciplinary research and collaboration. The complex nature of these materials and their diverse potential applications necessitate a synergistic approach that integrates expertise from various scientific and engineering disciplines.
Physics and Materials Science: The study of topological superconductivity in LaPt₃P is a prime example of the synergy between condensed matter physics and materials science. Physicists provide the theoretical framework for understanding the exotic quantum phenomena at play, while materials scientists develop the methods to synthesize and characterize these complex materials. Collaborative efforts are essential for growing high-quality crystals, performing sophisticated measurements at low temperatures and high magnetic fields, and ultimately fabricating prototype quantum devices.
Computational Science and Experimental Research: High-throughput computational screening, guided by machine learning and ab initio calculations, can accelerate the discovery of new ternary and quaternary compounds containing lanthanum and platinum with desired properties. washington.edu These computational predictions can then guide experimental efforts, making the materials discovery process more efficient. This collaborative approach between computational and experimental researchers is becoming increasingly important in modern materials science.
Opportunities for collaboration extend to partnerships between academic research institutions, national laboratories, and private industry. lbl.govappliedmaterials.com Academic labs can focus on fundamental research and discovery, while national labs can provide access to specialized characterization facilities. lbl.gov Industry partners can then drive the commercialization of these advanced materials, for example, by incorporating them into next-generation quantum computers or fuel cells. appliedmaterials.com Such collaborations are vital for translating fundamental scientific breakthroughs into real-world technologies.
Q & A
Q. How can researchers integrate La-Pt data into broader materials databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
